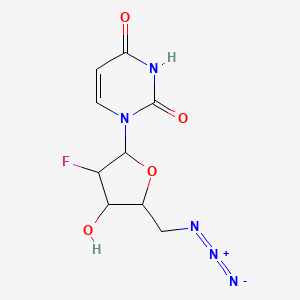
5'-Azido-2',5'-dideoxy-2'-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Azido-2’,5’-dideoxy-2’-fluorouridine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective against indolent lymphoid malignancies. It is also a valuable reagent in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Azido-2’,5’-dideoxy-2’-fluorouridine primarily undergoes substitution reactions due to the presence of the azide group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne-containing Molecules: React with the azide group in CuAAC.
DBCO or BCN Groups: Used in SPAAC reactions.
Major Products
The major products formed from these reactions are triazole derivatives, which are valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
5’-Azido-2’,5’-dideoxy-2’-fluorouridine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of nucleoside analogs and their effects on DNA synthesis.
Medicine: Investigated for its antitumor properties, particularly against lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mecanismo De Acción
The mechanism of action of 5’-Azido-2’,5’-dideoxy-2’-fluorouridine involves the inhibition of DNA synthesis. As a purine nucleoside analog, it gets incorporated into DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antitumor activity.
2’,5’-Dideoxy-2’-fluorouridine: Lacks the azide group but shares similar antitumor properties.
Uniqueness
5’-Azido-2’,5’-dideoxy-2’-fluorouridine is unique due to its azide group, which allows it to participate in click chemistry reactions, making it a versatile tool in chemical synthesis and biological research .
Propiedades
Fórmula molecular |
C9H10FN5O4 |
|---|---|
Peso molecular |
271.21 g/mol |
Nombre IUPAC |
1-[5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18) |
Clave InChI |
IKZBULOUWHBODB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


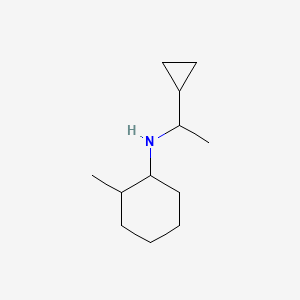



![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
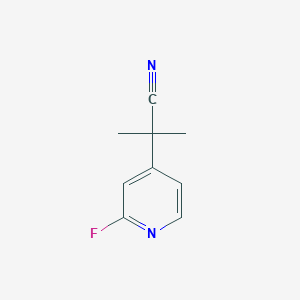
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)
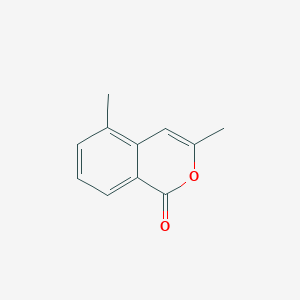


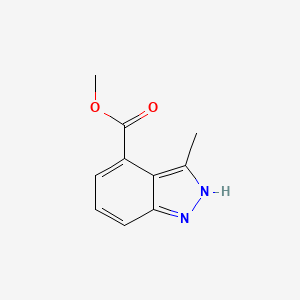
![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)


